Dimethyl isoxazole-3,5-dicarboxylate
Description
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Properties
IUPAC Name |
dimethyl 1,2-oxazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-11-6(9)4-3-5(13-8-4)7(10)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIRMBNWYWMJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Safety Landscape of Dimethyl Isoxazole-3,5-dicarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compound Identification and Anticipated Hazard Classification
Chemical Identity:
| Identifier | Value |
| Compound Name | Dimethyl isoxazole-3,5-dicarboxylate |
| Synonyms | 3,5-dicarbomethoxyisoxazole |
| Molecular Formula | C₇H₇NO₅ |
| Molecular Weight | 185.13 g/mol |
| CAS Number | Not available |
Anticipated GHS Classification:
Based on the hazard classifications of related isoxazole compounds, Dimethyl isoxazole-3,5-dicarboxylate is anticipated to be classified as follows. It is crucial to handle the compound as if it possesses these hazards until specific data becomes available.
Anticipated Label Elements:
| Element | Description |
| Pictogram | |
| Signal Word | Warning [1][2] |
| Hazard Statements | H226: Flammable liquid and vapor.[1][2]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] |
| Precautionary Statements | Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P370+P378Storage: P403+P235, P405Disposal: P501 |
Mechanistic Insights into Potential Hazards
The anticipated hazards of Dimethyl isoxazole-3,5-dicarboxylate are rooted in the chemical properties of the isoxazole ring and its substituents. The flammability is a common characteristic of many low-molecular-weight organic esters and ethers. Skin and eye irritation are likely due to the potential of the ester groups to undergo hydrolysis upon contact with moisture on skin or in the eyes, forming the corresponding carboxylic acid and methanol, both of which can be irritants. Respiratory irritation is also a common feature of volatile organic compounds.
Experimental Protocols for Safe Handling and Storage
Engineering Controls and Personal Protective Equipment (PPE)
A risk-based approach is essential when handling Dimethyl isoxazole-3,5-dicarboxylate. The following engineering controls and PPE are recommended to minimize exposure.
-
Ventilation: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves should be inspected before use and changed frequently.
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][6]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][6]
-
Ground and bond containers when transferring material.[1][6]
-
Handle in accordance with good industrial hygiene and safety practices.[5]
Storage Guidelines
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The recommended storage temperature is typically in a cool place.
Emergency Procedures: A Self-Validating System
First-Aid Measures
The following first-aid procedures are based on the likely hazards and should be implemented immediately in case of exposure.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
In case of Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]
-
In case of Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
-
In case of Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.
-
Hazardous Combustion Products: Carbon monoxide, carbon dioxide, nitrogen oxides.
-
Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Accidental Release Measures
A systematic approach is critical to safely managing a spill of Dimethyl isoxazole-3,5-dicarboxylate.
Caption: Workflow for Accidental Release of Dimethyl isoxazole-3,5-dicarboxylate.
Physical and Chemical Properties
The following table summarizes the anticipated physical and chemical properties of Dimethyl isoxazole-3,5-dicarboxylate based on data for related compounds.
| Property | Anticipated Value | Source (Analogous Compound) |
| Physical State | Liquid or low-melting solid | General expectation for similar structures |
| Appearance | Colorless to light yellow liquid | 3,5-Dimethylisoxazole[8] |
| Odor | Not available | - |
| Boiling Point | > 150 °C | Extrapolated from similar structures |
| Flash Point | ~31 °C (88 °F) | 3,5-Dimethylisoxazole[8] |
| Density | ~1.2 g/mL | Estimated |
| Solubility in Water | Slightly soluble | General property of esters |
Toxicological and Ecological Information
Toxicological Information:
Specific toxicological data for Dimethyl isoxazole-3,5-dicarboxylate is not available. However, based on related isoxazole derivatives, the following potential effects should be considered:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.[3][4]
-
Chronic Toxicity: No information is available. Many isoxazole derivatives are investigated for their biological activity, and some may have specific toxicological profiles.[2][5]
Ecological Information:
No specific ecological data is available. It is recommended to prevent the material from entering the environment. Do not allow it to enter drains or watercourses.
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Conclusion
While the precise safety data for Dimethyl isoxazole-3,5-dicarboxylate remains to be determined, a thorough analysis of its structural analogs provides a solid foundation for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can confidently and safely work with this compound. This guide serves as a critical resource to bridge the information gap and ensure a culture of safety in the laboratory.
References
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Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3,5-dimethyl isoxazole. Retrieved from [Link]
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Difference between 3,5-dimethylisoxazole and dimethyl isoxazole-3,5-dicarboxylate
The electron-donating methyl groups render the C4 position of the isoxazole ring susceptible to electrophilic substitution. However, the most significant role of this scaffold is not its reactivity but its function as a stable, non-hydrolyzable mimic of acetylated lysine (KAc). [12][13] In epigenetic drug discovery, bromodomains are protein modules that specifically recognize and bind to KAc residues on histone tails, a key interaction in transcriptional regulation. The 3,5-dimethylisoxazole moiety has been identified as a highly effective KAc bioisostere. [14][15]X-ray crystallography has confirmed that the isoxazole oxygen can accept a hydrogen bond from a conserved asparagine residue in the bromodomain binding pocket, perfectly mimicking the crucial interaction of the KAc carbonyl oxygen. [12] This mimicry allows 3,5-dimethylisoxazole to serve as a core "warhead" in the design of potent and selective bromodomain inhibitors, particularly for the Bromodomain and Extra-Terminal domain (BET) family of proteins like BRD4, which are high-value targets in oncology. [4]
Part 2: Dimethyl Isoxazole-3,5-dicarboxylate - The Versatile Chemical Hub
In stark contrast to its dimethylated cousin, dimethyl isoxazole-3,5-dicarboxylate is defined by the presence of two powerful electron-withdrawing methyl ester groups at the C3 and C5 positions. This substitution pattern completely inverts the molecule's electronic properties and intended use in synthesis.
Structure and Physicochemical Properties
The carboxylate groups dramatically decrease the electron density of the isoxazole ring, making it far less susceptible to electrophilic attack. The primary sites of reactivity are now the carbonyl carbons of the ester groups themselves.
Figure 3: Chemical structure of Dimethyl Isoxazole-3,5-dicarboxylate.
Table 2: Physicochemical Properties of Dimethyl Isoxazole-3,5-dicarboxylate
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₅ | PubChem CID 11624458 |
| Molecular Weight | 185.13 g/mol | PubChem CID 116244458 |
| Appearance | Solid (Predicted) | N/A |
| Boiling Point | 306.9±35.0 °C (Predicted) | PubChem CID 11624458 |
| Density | 1.38±0.1 g/cm³ (Predicted) | PubChem CID 11624458 |
| CAS Number | 10060-68-1 | PubChem CID 11624458 |
Synthesis: The [3+2] Cycloaddition Pathway
The construction of this electron-poor isoxazole ring is achieved through a fundamentally different strategy: the 1,3-dipolar cycloaddition (a Huisgen cycloaddition). [11]This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). [12][13]For dimethyl isoxazole-3,5-dicarboxylate, the key precursors are a nitrile oxide and dimethyl acetylenedicarboxylate (DMAD).
Sources
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Methodological & Application
Application Note: A Comprehensive Guide to the Hydrolysis of Dimethyl Isoxazole-3,5-dicarboxylate
Abstract
This technical guide provides a detailed protocol for the hydrolysis of dimethyl isoxazole-3,5-dicarboxylate to its corresponding dicarboxylic acid. Isoxazole-3,5-dicarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The following application note offers an in-depth examination of the reaction mechanism, a validated, step-by-step experimental protocol, and critical insights into reaction optimization and troubleshooting. The procedure is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing this key intermediate.
Theoretical Background & Mechanistic Insights
The conversion of a diester to a dicarboxylic acid is most effectively achieved through base-catalyzed hydrolysis, a process commonly known as saponification.[1] This method is generally preferred over acid-catalyzed hydrolysis for preparative purposes because the final deprotonation step renders the overall reaction irreversible, driving it to completion.[2][3][4]
The Saponification Mechanism
The reaction proceeds via a nucleophilic acyl substitution pathway. The mechanism involves two key stages for each ester group:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the elimination of a methoxide ion (⁻OCH₃) as the leaving group, yielding a carboxylic acid.
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Deprotonation (The Irreversible Step): In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a base (either another hydroxide ion or the methoxide leaving group) to form a highly stable carboxylate salt.[1] This acid-base reaction is thermodynamically favorable and prevents the reverse reaction (esterification), thus ensuring a high yield of the product.[3]
An acidic workup is required post-reaction to protonate the dicarboxylate salt and isolate the final dicarboxylic acid product.[2][5]
Caption: General mechanism for base-catalyzed ester hydrolysis (saponification).
Consideration for the Isoxazole Ring Stability
The isoxazole ring is a generally stable aromatic heterocycle.[6] However, its stability can be compromised under certain conditions, particularly harsh pH and elevated temperatures. Studies on the isoxazole-containing drug Leflunomide have shown that the ring is susceptible to base-catalyzed opening, a process that is significantly accelerated at higher temperatures.[7][8] Therefore, the hydrolysis of dimethyl isoxazole-3,5-dicarboxylate must be performed under carefully controlled, mild conditions (e.g., room temperature or gentle heating) to ensure the integrity of the heterocyclic core and prevent yield loss due to degradation.
Experimental Protocol
This protocol details the saponification of dimethyl isoxazole-3,5-dicarboxylate, followed by acidic workup to yield the target dicarboxylic acid.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| Dimethyl isoxazole-3,5-dicarboxylate | ≥97% | Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | Reagent Grade, pellets | Fisher Scientific | Can be substituted with Lithium Hydroxide (LiOH·H₂O). |
| Tetrahydrofuran (THF) | Anhydrous or HPLC Grade | VWR | Co-solvent for solubility. |
| Methanol (MeOH) | ACS Grade | J.T.Baker | Co-solvent for solubility. |
| Deionized Water | Type II or better | Millipore | Used for solutions and washing. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | EMD Millipore | For acidic workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Acros Organics | For drying (if extraction is needed). |
Equipment
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Round-bottom flask (appropriate size)
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Magnetic stirrer and stir bar
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Reflux condenser (optional, for gentle heating)
-
Beakers and graduated cylinders
-
pH paper or calibrated pH meter
-
Büchner funnel and filter flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Safety Precautions
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric Acid: Corrosive and causes severe burns. Use only in a well-ventilated fume hood with appropriate PPE.
-
Organic Solvents: THF and Methanol are flammable. Keep away from ignition sources.
Step-by-Step Methodology
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Reaction Setup:
-
In a round-bottom flask, dissolve dimethyl isoxazole-3,5-dicarboxylate (1.0 eq) in a mixture of THF and Methanol (e.g., a 1:1 ratio, ~10-15 mL per gram of ester).
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Stir the solution at room temperature until the solid is completely dissolved.
-
-
Saponification:
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Prepare a 2 M aqueous solution of NaOH. Use 2.2-2.5 molar equivalents of NaOH relative to the starting diester. The slight excess ensures complete hydrolysis.
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Add the NaOH solution dropwise to the stirring ester solution at room temperature. An initial precipitation of the sodium dicarboxylate salt may be observed.
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Allow the reaction mixture to stir at room temperature for 8-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically Ethyl Acetate/Hexanes (e.g., 1:1).
-
The reaction is complete when the starting diester spot is no longer visible by TLC analysis.
-
-
Work-up and Isolation:
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Once the reaction is complete, remove the organic solvents (THF and Methanol) under reduced pressure using a rotary evaporator.
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Dissolve the remaining aqueous residue/slurry in a minimum amount of deionized water.
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Cool the aqueous solution in an ice bath.
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Slowly and carefully acidify the solution by adding concentrated HCl dropwise with vigorous stirring. Monitor the pH, continuing to add acid until the pH is approximately 1-2.[9]
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A white precipitate of isoxazole-3,5-dicarboxylic acid will form.
-
Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
-
Product Collection and Drying:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts (e.g., NaCl).
-
Dry the purified solid product in a vacuum oven at 40-50 °C overnight to yield isoxazole-3,5-dicarboxylic acid as a white solid.
-
Caption: Step-by-step workflow for the synthesis of isoxazole-3,5-dicarboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Inadequate amount of base; Poor quality of reagents. | Extend the reaction time and continue monitoring by TLC. Add an additional 0.2-0.3 eq of NaOH solution. Ensure the starting diester is of high purity. |
| Low Product Yield | Incomplete precipitation during acidification; Product is partially soluble in water; Potential isoxazole ring degradation. | Ensure pH is truly 1-2. If the product has some water solubility, extract the acidic aqueous layer with ethyl acetate, then dry and evaporate. Re-run the reaction at a lower temperature (0 °C to RT). |
| Product is an Oil or Gummy Solid | Presence of impurities (unreacted starting material, mono-hydrolyzed product); Residual solvent. | Ensure the product is thoroughly dry. Attempt to recrystallize the product from a suitable solvent system (e.g., water, ethanol/water). |
| No Precipitate Forms Upon Acidification | Product is highly soluble in the aqueous medium; The reaction did not proceed. | Confirm reaction completion by TLC. If complete, extract the aqueous layer multiple times with a polar organic solvent like ethyl acetate. Dry the combined organic layers with Na₂SO₄, filter, and evaporate.[10] |
Conclusion
The base-catalyzed hydrolysis of dimethyl isoxazole-3,5-dicarboxylate is a robust and efficient method for the synthesis of the corresponding dicarboxylic acid. By employing mild reaction conditions to preserve the integrity of the isoxazole ring and performing a careful acidic workup, this protocol provides a reliable pathway to obtaining a high-purity product. This foundational procedure enables access to a versatile building block essential for further elaboration in drug discovery and materials science applications.
References
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Application Note: Dimethyl Isoxazole-3,5-Dicarboxylate in MOF Synthesis
This Application Note and Protocol Guide is designed for researchers in materials science and drug development. It addresses the specific use of Dimethyl isoxazole-3,5-dicarboxylate as a precursor for constructing functional Metal-Organic Frameworks (MOFs).
Executive Summary
Dimethyl isoxazole-3,5-dicarboxylate is a latent ligand precursor. In its ester form, it cannot coordinate effectively to metal nodes to form porous 3D networks. To utilize it in MOF synthesis, it must be hydrolyzed to isoxazole-3,5-dicarboxylic acid (
This ligand is a bio-isostere of 2,5-furandicarboxylic acid (used in MIL-160) and terephthalic acid (used in UiO-66). The incorporation of the isoxazole ring introduces a dipole moment and a nitrogen heteroatom into the pore surface, significantly altering host-guest interactions compared to its carbocyclic analogs. This makes
Chemical Context & Ligand Activation
The user must recognize that the ester is the storage form, while the dicarboxylate anion is the active linker.
The Hydrolysis Pathway
While in situ hydrolysis (during MOF synthesis) is possible, it is often uncontrolled, leading to low crystallinity or amorphous phases. Pre-hydrolysis is the recommended expert protocol to ensure stoichiometric precision.
Figure 1: Controlled activation pathway from commercial ester to MOF-ready ligand.
Protocol: Ligand Preparation (Standard Operating Procedure)
Objective: Convert Dimethyl isoxazole-3,5-dicarboxylate (MW: ~185.13 g/mol ) to
-
Dissolution: Dissolve 10.0 mmol (1.85 g) of the dimethyl ester in a mixture of THF (20 mL) and Methanol (10 mL) .
-
Saponification: Add 15 mL of 2M NaOH (aq) dropwise.
-
Reflux: Heat the mixture at 60°C for 4–6 hours. Monitor by TLC (disappearance of ester spot).
-
Work-up:
-
Purification: Filter the precipitate, wash with cold water (2 x 10 mL) to remove NaCl, and dry in a vacuum oven at 60°C overnight.
MOF Synthesis Protocols
Once
Protocol A: Synthesis of Cu-ISOX (Separation Focus)
This protocol targets a framework analogous to NOTT-100 or MOF-505 , utilizing the bent angle of the isoxazole linker (approx 120°) to form polyhedral cages.
-
Reagents:
- (Ligand): 0.5 mmol
- (Metal Source): 0.5 mmol
-
Solvent: DMF (5 mL) / Ethanol (5 mL) /
(1 mL) -
Modulator: None required initially.
-
Procedure:
-
Dissolve ligand and metal salt in the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 mins until clear.
-
Add 20 µL of concentrated HCl (optional: improves crystal size by slowing nucleation).
-
Seal vial and place in a programmable oven.
-
Ramp: 1°C/min to 85°C .
-
Dwell: Hold at 85°C for 48 hours .
-
Cool: 0.5°C/min to room temperature.
-
Harvest: Blue block crystals should form. Wash with DMF then Ethanol.
-
Protocol B: Synthesis of Zr-ISOX (Drug Delivery Focus)
This protocol targets a UiO-66 analogue . The high stability of the Zr-O bond makes this suitable for biological fluids.
-
Reagents:
- (Ligand): 1.0 mmol
- (Metal Source): 1.0 mmol
-
Solvent: DMF (10 mL)
-
Modulator: Acetic Acid (30 equivalents, ~1.7 mL) or Benzoic Acid (10 eq).
-
Procedure:
-
Dissolve
in DMF/Acetic Acid mixture first. Critical: Ensure is fully dissolved (no fuming) before adding ligand. -
Add
and sonicate for 20 minutes. -
Transfer to a Teflon-lined autoclave (25 mL capacity).
-
Heat at 120°C for 24 hours .
-
Harvest: Centrifuge the resulting white microcrystalline powder.
-
Activation: Wash with DMF (3x) and Methanol (3x) over 2 days (Soxhlet extraction recommended) to remove the modulator and unreacted ligand.
-
Characterization & Validation
To validate the successful formation of the MOF (and not just recrystallized ligand), compare the data against these benchmarks:
| Technique | Expected Observation for ISOX-MOF | Failure Mode (Troubleshooting) |
| PXRD | Sharp, low-angle peaks ( | Peaks match free ligand = Synthesis failed. Broad humps = Amorphous (Need more modulator). |
| FTIR | Shift in | Presence of strong -OH stretch indicates uncoordinated ligand trapped in pores. |
| TGA | Solvent loss < 150°C. Plateau until >300°C (Ligand decomposition). | Significant weight loss at 200°C suggests weak coordination or simple salt formation. |
| BET | Type I isotherm ( | Low surface area (< 50 m²/g) indicates pore collapse or non-porous dense phase. |
Application in Drug Development
The Isoxazole-3,5-dicarboxylate ligand is unique because the isoxazole core is a pharmacophore found in COX-2 inhibitors and antibiotics.
"Bio-MOF" Strategy
Instead of just carrying a drug, the MOF is the drug precursor.
-
Mechanism: The Zr-ISOX MOF is designed to be stable in blood (pH 7.4) but degrade slowly in the acidic environment of a tumor (pH 5.5–6.0) or lysosome (pH 4.5).
-
Release: Upon degradation, the MOF releases
(biocompatible in low doses) and the isoxazole dicarboxylate , which can be a bioactive metabolite or a competitive inhibitor for specific enzymes.
Figure 2: Therapeutic pathway of Isoxazole-based Bio-MOFs.
Post-Synthetic Modification (PSM)
The isoxazole ring contains a nitrogen (
-
Loading Metal APIs: Coordinating Platinum (Pt) or Ruthenium (Ru) drugs to the isoxazole N-site.
-
Specific Binding: Enhancing affinity for polar drug molecules (e.g., Doxorubicin) via dipole-dipole interactions, leading to higher loading capacities than standard benzene-dicarboxylate MOFs.
References
-
General Hydrolysis of Isoxazole Esters
-
UiO-66 Synthesis Protocols (HCl/Modulated)
-
Title: A facile synthesis of UiO-66, UiO-67 and their derivatives.[9]
- Source:Chemical Communic
-
URL:
-
-
Isoxazole Ligands in Coordination Chemistry
- Title: Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxyl
- Source:Dalton Transactions, 2014.
-
URL:
-
Bio-MOF Concept
- Title: Engineering metal-organic frameworks for adsorption-based gas separ
- Source:Royal Society of Chemistry, 2021.
-
URL:
Sources
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- 3. Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Coordination chemistry of isoxazole-3,5-dicarboxylate ligands
Advanced Coordination Protocols: Isoxazole-3,5-Dicarboxylate ( ) Ligands
Executive Summary: The Strategic Value of
Isoxazole-3,5-dicarboxylate (
Why use
-
Luminescence Sensitization: The aromatic isoxazole ring possesses a triplet state energy level (
) highly compatible with Lanthanide (Ln ) resonance levels, making it an efficient "antenna" for Eu(III) and Tb(III) emission. -
Magnetic Exchange: The N-O bridge allows for short-range magnetic coupling in 3d-metal clusters (e.g., Cu
, Mn ). -
Bioactivity: As a pharmacophore found in COX-2 inhibitors and antibiotics, metal-complexed isoxazoles offer a dual-action metallodrug pathway.
Ligand Architectonics & Coordination Logic
The coordination chemistry of
Coordination Modes
The ligand exhibits pH-dependent versatility. At neutral pH, the ring nitrogen remains uncoordinated, acting as a hydrogen bond acceptor in supramolecular networks. At lower pH or in the presence of soft metals (Ag
Figure 1: Decision tree for engineering coordination modes based on pH and metal hardness.
Experimental Protocols
Protocol A: Solvothermal Synthesis of Luminescent Ln-MOFs
Objective: Synthesis of
Reagents:
-
Isoxazole-3,5-dicarboxylic acid (
) - 98% purity. - (Eu or Tb).
-
Solvent Matrix: DMF / Ethanol / Deionized Water (ratio 1:1:1).
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Dissolve 0.5 mmol of
in 5 mL of DMF/EtOH mixture. Sonicate for 10 mins until clear. -
Critical Control Point: If the solution remains cloudy, add 1-2 drops of 1M NaOH. The ligand must be fully soluble before metal addition.
-
-
Metal Integration:
-
Dissolve 0.5 mmol of
in 2 mL of water. -
Add metal solution dropwise to the ligand solution under stirring.
-
-
Solvothermal Treatment:
-
Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 100°C for 72 hours .
-
Cooling Rate: Program the oven to cool at
. Rapid cooling yields amorphous powder; slow cooling yields diffraction-quality single crystals.
-
-
Isolation & Activation:
-
Filter the resulting colorless block crystals.
-
Wash
with DMF, then with Ethanol. -
Solvent Exchange: Immerse crystals in dry ethanol for 24 hours (refresh solvent every 6 hours) to remove pore-trapped DMF.
-
Self-Validation:
-
Visual: Crystals should be transparent. Opaque solids indicate rapid precipitation (failed crystallization).
-
UV Check: Expose Eu-MOF to 254 nm UV light. It must exhibit bright red fluorescence. If weak, hydration water may be quenching the state (dry at 80°C under vacuum).
Protocol B: Room-Temperature Layering for Magnetic Cu-Clusters
Objective: Growth of discrete
Methodology:
-
Bottom Layer: Dissolve
(0.2 mmol) in 4 mL water, neutralized with to pH 6.5. Add sucrose (100 mg) to increase density. -
Buffer Layer: Carefully layer 2 mL of 1:1
:Ethanol mixture on top of the dense aqueous layer. -
Top Layer: Dissolve
(0.2 mmol) in 4 mL Ethanol. Layer this gently on top. -
Incubation: Seal with Parafilm (poke 2 needle holes for slow evaporation). Leave undisturbed for 2 weeks.
Characterization & Data Analysis
Luminescent Properties (Lanthanide Series)
The isoxazole ring acts as a sensitizer. The energy transfer efficiency (
Table 1: Photophysical Parameters of isBDC-Ln Complexes
| Metal Center | Excitation ( | Emission ( | Transition | Quantum Yield ( | Lifetime ( | Application |
| Eu(III) | 320 nm (Ligand band) | 614 nm (Red) | 25 - 45% | 0.5 - 0.8 ms | Red Phosphor | |
| Tb(III) | 320 nm (Ligand band) | 545 nm (Green) | 40 - 60% | 0.8 - 1.2 ms | Green Phosphor | |
| Gd(III) | 320 nm | 420 nm (Blue)* | Ligand Phosphorescence | N/A | N/A |
*Note: Gd(III) has no resonance levels nearby; emission observed is purely from the ligand's triplet state, allowing calculation of the ligand's
Biological Screening (Drug Development Context)
Isoxazole derivatives are potent pharmacophores. When complexed with metals (e.g., Ag, Zn), they often show synergistic cytotoxicity against cancer lines.
Workflow for Cytotoxicity Assay (MTT Protocol):
-
Solubilization: Dissolve Metal-isBDC complex in DMSO (< 0.5% v/v final conc).
-
Cell Line: HeLa or MCF-7 cells.
-
Incubation: 48 hours at
, 5% . -
Readout: Absorbance at 570 nm.
-
Control: Compare
of the Complex vs. Free Ligand vs. Metal Salt. Success is defined as .
Synthesis Workflow Visualization
Figure 2: Solvothermal synthesis workflow with critical turbidity check.
References
-
Isoxazole Pharmacology: Advances in isoxazole chemistry and their role in drug discovery. (2025).[1] RSC Advances.
-
Lanthanide Luminescence: Making sense of Lanthanide Luminescence. (2011). PMC.
-
Heterocyclic MOF Synthesis: Five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate. (2014). Dalton Transactions.[2]
-
Lanthanide Coordination: Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand. (2021).[3] MDPI Molecules.
-
General Coordination Theory: Coordination Compounds - Chemistry LibreTexts. (2022).[4]
[3+2] cycloaddition synthesis of isoxazole dicarboxylates
[1][5][6]
Protocol A: Synthesis of Dimethyl 3-Phenylisoxazole-4,5-dicarboxylate
Target: High-yield synthesis of 4,5-diesters. Key Reagent: Dimethyl Acetylenedicarboxylate (DMAD). Advantage: No regioselectivity issues; DMAD is a highly reactive dipolarophile.
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Benzaldehyde Oxime | 1.0 | Precursor | Commercial or synthesized from benzaldehyde + |
| N-Chlorosuccinimide (NCS) | 1.1 | Chlorinating Agent | Safer alternative to |
| Dimethyl Acetylenedicarboxylate (DMAD) | 1.1 | Dipolarophile | Toxic/Lachrymator. Handle in hood. |
| Triethylamine (TEA) | 1.1 | Base | Triggers dehydrohalogenation. |
| DMF (N,N-Dimethylformamide) | Solvent | Reaction Medium | Polar aprotic promotes NCS reaction. |
Experimental Procedure
-
Chlorination (Preparation of Hydroximoyl Chloride):
-
Dissolve Benzaldehyde Oxime (10 mmol) in DMF (20 mL) in a round-bottom flask.
-
Add NCS (11 mmol) portion-wise at room temperature.
-
Observation: The reaction is slightly exothermic. Stir for 1–2 hours. Monitor by TLC (hexane/EtOAc 4:1) until oxime disappears.
-
Safety Note: This generates Benzohydroximoyl chloride. It is a skin irritant. Do not isolate unless necessary.
-
-
Cycloaddition:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add DMAD (11 mmol) in one portion.
-
CRITICAL STEP: Dissolve TEA (11 mmol) in DMF (5 mL). Add this solution dropwise over 30–60 minutes to the reaction mixture.
-
Reasoning: Slow addition keeps the concentration of the transient nitrile oxide low, favoring reaction with DMAD over dimerization to diphenylfuroxan.
-
-
Workup:
-
Allow the mixture to warm to room temperature and stir overnight.
-
Pour the mixture into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 80–90%.
-
Protocol B: Regioselective Synthesis of Diethyl Isoxazole-3,5-dicarboxylate
Target: Synthesis of the 3,5-diester pattern. Challenge: Requires a functionalized nitrile oxide and regiocontrol with a terminal alkyne. Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate (generates ethoxycarbonylformonitrile oxide).
Reagents & Materials
| Component | Equiv. | Role |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 1.0 | Dipole Precursor |
| Ethyl Propiolate | 1.2 | Dipolarophile |
| Sodium Bicarbonate ( | 2.0 | Mild Base |
| Toluene/Ethyl Acetate (1:1) | Solvent | Biphasic/Organic |
Experimental Procedure
-
Setup:
-
Dissolve Ethyl Propiolate (12 mmol) in Toluene (30 mL).
-
Add Ethyl 2-chloro-2-(hydroxyimino)acetate (10 mmol).
-
-
Reaction (Base Release):
-
Add solid
(20 mmol) and a catalytic amount of water (2-3 drops) or use a biphasic system (Toluene/Water). -
Stir vigorously at room temperature for 24 hours.
-
Note: We use a mild, heterogeneous base system here to generate the nitrile oxide slowly, minimizing dimerization.
-
-
Regioselectivity Check:
-
The major product is the 3,5-isomer (Diethyl isoxazole-3,5-dicarboxylate).
-
The minor product is the 3,4-isomer .
-
Literature Ratio: Typically >5:1 favoring the 3,5-isomer in non-polar solvents [1].
-
-
Purification (Separation of Isomers):
-
Filter off inorganic salts. Concentrate the filtrate.
-
Chromatography: The 3,5-isomer is generally less polar than the 3,4-isomer.
-
Elute with Hexane/EtOAc (9:1). The first major UV-active fraction is the target 3,5-dicarboxylate.
-
Diagram 2: Experimental Workflow Decision Tree
Safety and Troubleshooting
Safety Hazards
-
Hydroximoyl Chlorides: Potent vesicants (blistering agents). Avoid all skin contact.[5] Handle only in a fume hood.
-
Nitrile Oxides: Unstable species. Never attempt to isolate them in solid form; they can be explosive or undergo uncontrolled polymerization. Always generate in situ.
-
DMAD: A lachrymator and severe irritant.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Dimer Formation | Base added too quickly. | The nitrile oxide concentration was too high, leading to furoxan (dimer) formation. Add TEA very slowly via syringe pump. |
| Incomplete Reaction | Moisture in solvent (Protocol A). | NCS chlorination requires dry conditions. Ensure DMF is anhydrous. |
| Poor Regioselectivity (Protocol B) | Solvent polarity too high. | Switch from DCM or Ethanol to Toluene. Non-polar solvents often enhance 3,5-selectivity via tighter transition states [2]. |
| Sticky Precipitate | TEA-HCl salts. | Ensure thorough aqueous workup or filtration through Celite before concentration. |
References
-
Regioselectivity in Nitrile Oxide Cycloadditions
- Source: Science and Education Publishing.
-
URL:[Link]
- Relevance: Validates the 3,5-isomer preference and solvent effects (Toluene vs DCM).
-
Mechanism and FMO Theory
- Source: Wikipedia / Huisgen Cycloaddition.
-
URL:[Link]
- Relevance: Foundational theory for HOMO/LUMO interactions in dipolar cycloadditions.
-
Synthesis of Isoxazoles (General Protocol Validation)
- Safety Data (Hydroximoyl Chlorides)
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. orgsyn.org [orgsyn.org]
Functionalization of dimethyl isoxazole-3,5-dicarboxylate at C4 position
Executive Summary & Strategic Overview
Dimethyl isoxazole-3,5-dicarboxylate represents a unique challenge in heterocyclic functionalization. Unlike electron-rich heterocycles (e.g., pyrroles, furans), the isoxazole ring is inherently electron-deficient due to the electronegative oxygen and nitrogen atoms. This deactivation is severely exacerbated by the two electron-withdrawing ester groups at C3 and C5.
Consequently, standard Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts acylation) is generally ineffective or requires forcing conditions that degrade the labile N–O bond.
To successfully functionalize the C4 position, researchers must invert the standard logic and utilize one of three validated strategies:
-
Directed Metallation (The "Knochel" Route): Using sterically hindered, non-nucleophilic bases (Turbo-Grignards) to generate a C4-magnesium species.
-
Halogenation-Coupling Sequence: Radical or acid-catalyzed halogenation followed by transition-metal cross-coupling.
-
Transition-Metal Catalyzed C–H Activation: Direct arylation using specific Pd/ligand systems designed for electron-poor arenes.
Reactivity Map & Decision Logic
The following decision tree outlines the optimal synthetic pathway based on the desired C4-substituent.
Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the target moiety.
Detailed Experimental Protocols
Protocol A: C4-Metallation using Knochel-Hauser Base
Best for: Introducing aldehydes, ketones, allyl groups, or halides under mild conditions.
Scientific Rationale: Standard bases like n-BuLi are unsuitable because they will attack the ester groups at C3/C5 (nucleophilic attack) or cause ring fragmentation (N–O cleavage). The Knochel-Hauser base (TMPMgCl·LiCl) is bulky and non-nucleophilic, allowing for selective deprotonation at C4 (the most acidic proton) without touching the esters. The LiCl additive breaks up oligomeric aggregates, increasing kinetic basicity and solubility.
Materials
-
Substrate: Dimethyl isoxazole-3,5-dicarboxylate (1.0 equiv)
-
Electrophile: e.g., Benzaldehyde, Allyl Bromide, or Iodine (1.5 equiv)
-
Solvent: Anhydrous THF
-
Quench: Sat. aq. NH₄Cl
Step-by-Step Methodology
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add the isoxazole substrate (1.0 mmol) and dissolve in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -40 °C .
-
Note: Unlike standard lithiations (-78 °C), magnesiation is slower; however, -40 °C balances reactivity with ester stability.
-
-
Metallation: Add TMPMgCl·LiCl (1.2 mmol) dropwise over 5 minutes.
-
Incubation: Stir at -40 °C for 30–60 minutes.
-
Checkpoint: The formation of the magnesiated species is usually complete within 30 mins.
-
-
Trapping: Add the electrophile (1.5 mmol) (dissolved in THF if solid) dropwise.
-
Warming: Allow the mixture to warm slowly to 0 °C over 1–2 hours.
-
Workup: Quench with sat. aq. NH₄Cl. Extract with EtOAc (3x). Dry organic phase over MgSO₄ and concentrate.
Expected Yields: 70–90% depending on electrophile efficiency.
Protocol B: C4-Bromination (Precursor Synthesis)
Best for: Creating a handle for subsequent Cross-Coupling (Suzuki, Sonogashira).
Scientific Rationale: Due to the electron-withdrawing esters, the C4 position is deactivated. Simple mixing with bromine often fails. Using N-Bromosuccinimide (NBS) in a polar acidic medium (AcOH) or with a radical initiator facilitates the substitution.
Materials
-
Substrate: Dimethyl isoxazole-3,5-dicarboxylate
-
Reagent: NBS (1.2 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or TFA/H₂SO₄ mixtures for stubborn cases.
-
Catalyst: 5 mol% H₂SO₄ (optional, if reaction is sluggish).
Step-by-Step Methodology
-
Dissolve substrate (1.0 mmol) in Glacial Acetic Acid (5 mL).
-
Add NBS (1.2 mmol) in one portion.
-
Heat: Reflux (100–110 °C) for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The product usually moves slightly faster (less polar) than the starting material.
-
-
Workup: Cool to RT. Pour into ice water.
-
Isolation: The brominated product often precipitates. Filter and wash with water. If no precipitate, extract with DCM, wash with sat. NaHCO₃ (to remove acid), and concentrate.
Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Best for: Arylation (Biaryl synthesis) starting from the C4-Bromo intermediate (from Protocol B).
Scientific Rationale: Direct C-H arylation on this specific diester is possible but optimization-heavy due to competitive coordination of Pd to the isoxazole nitrogen. The "Halogenation -> Coupling" route is more robust.
Materials
-
Substrate: Dimethyl 4-bromoisoxazole-3,5-dicarboxylate (from Protocol B)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology
-
Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes (Critical to prevent homocoupling).
-
Catalyst Addition: Add Pd catalyst under Argon flow.
-
Reaction: Heat to 90 °C for 12–18 hours in a sealed vial or reflux condenser.
-
Workup: Filter through a Celite pad. Dilute with water and extract with EtOAc.
Comparative Data & Troubleshooting
Yield Comparison by Method
| Target C4 Group | Recommended Protocol | Typical Yield | Key Risk Factor |
| Halogen (Br/I) | Protocol B (NBS/AcOH) | 85-95% | Over-heating may degrade esters. |
| Aldehyde (-CHO) | Protocol A (TMP-Mg / DMF) | 75-85% | Incomplete metallation if water present. |
| Aryl (-Ph) | Protocol C (Suzuki) | 60-80% | Protodebromination (loss of Br) if catalyst dies. |
| Allyl | Protocol A (Allylation) | 70-80% | Double alkylation (rare but possible). |
Troubleshooting Guide
-
Problem: Recovery of starting material during Metallation (Protocol A).
-
Cause: Moisture in THF or TMP base has degraded.
-
Solution: Titrate the TMPMgCl·LiCl before use. Ensure reaction temp is -40 °C (too cold = no reaction; too hot = decomposition).
-
-
Problem: Hydrolysis of esters during Bromination (Protocol B).
-
Cause: Acetic acid was wet or workup was too basic.
-
Solution: Use distilled AcOH. During workup, neutralize carefully with bicarbonate at 0 °C.
-
References
-
Knochel, P., et al. (2011). "Functionalization of Heterocycles using Knochel-Hauser Bases." Angewandte Chemie International Edition. (Describes the use of TMPMgCl·LiCl for sensitive esters).
-
Stephens, C. E., et al. (2009). "Convenient and improved halogenation of 3,5-diarylisoxazoles using N-halosuccinimides." Synthesis. (Foundational protocol for isoxazole halogenation adapted for dicarboxylates).
-
Ben Romdhane, R., et al. (2024).[3] "Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate." European Journal of Organic Chemistry.[4][5] (Recent advances in direct arylation of isoxazole esters).
-
BenchChem Technical Support. "Functionalization of the Isoxazole Ring at the C4 Position." (General reactivity profiles and troubleshooting).
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Troubleshooting & Optimization
Technical Support Center: Dimethyl Isoxazole-3,5-dicarboxylate Synthesis
This guide addresses the technical optimization of dimethyl isoxazole-3,5-dicarboxylate synthesis. Note that while dimethyl acetylenedicarboxylate (DMAD) is a common starting material for isoxazoles, its direct reaction with hydroxylamine typically yields the 3,4-dicarboxylate or 5-isoxazolone derivatives.[1] The 3,5-dicarboxylate isomer is most reliably synthesized via [3+2] cycloaddition of nitrile oxides with methyl propiolate or via condensation of dioxo-esters.
This guide focuses on the [3+2] Cycloaddition Route (Nitrile Oxide + Alkyne) and the Condensation Route (Dioxosuccinate), as these are the primary pathways to the 3,5-isomer.[1]
Topic: Yield Optimization & Troubleshooting Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current)[1]
Part 1: Diagnostic Workflow & Mechanism
The Synthetic Challenge
The synthesis of dimethyl isoxazole-3,5-dicarboxylate (CAS: 19788-37-5) presents two primary failure modes:
-
Regioisomer Contamination: Formation of the unwanted 3,4-isomer during cycloaddition.
-
Nitrile Oxide Dimerization: Rapid formation of furoxan byproducts (1,2,5-oxadiazole-2-oxides) instead of the desired isoxazole.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways in the [3+2] cycloaddition method, highlighting the critical control points for yield preservation.
Figure 1: Mechanistic bifurcation in [3+2] cycloaddition. High stationary concentration of Nitrile Oxide favors Furoxan formation (red path), while controlled release favors the Target Isoxazole (green path).[1]
Part 2: Troubleshooting Guides (Q&A)
Module A: Low Yield & Byproduct Formation
Q1: My crude yield is low (<40%), and I see a significant amount of a high-melting solid byproduct. What is happening? Diagnosis: You are likely experiencing Nitrile Oxide Dimerization . The "high-melting solid" is often the furoxan dimer (dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide).[1] Root Cause: The concentration of the active nitrile oxide species is too high relative to the dipolarophile (alkyne).[1] Solution:
-
Switch to Slow Addition: Do not add the base (TEA) all at once. Dissolve the base in solvent and add it via a syringe pump over 4–6 hours.
-
High Dilution: Increase the solvent volume. Maintaining a low stationary concentration of the nitrile oxide favors the bimolecular reaction with the alkyne over the bimolecular dimerization.[1]
-
Stoichiometry: Use a 2–5 equivalent excess of the alkyne (Methyl Propiolate) to ensure it captures the nitrile oxide immediately upon generation.
Q2: I am using Dimethyl Acetylenedicarboxylate (DMAD) but getting the wrong product. Why? Diagnosis: DMAD is a symmetric alkyne. Reaction with a nitrile oxide (R-CNO) yields the isoxazole-4,5-dicarboxylate (if R is an alkyl/aryl group) or the 3,4,5-tricarboxylate (if R is an ester).[1] Correction: To synthesize the 3,5-dicarboxylate , you cannot use DMAD directly as the source of both carbons 4 and 5 if you want a proton at position 4.[1]
-
Correct Reagents: Use Methyl Propiolate (HC≡C-COOMe) + Methyl Chlorooximidoacetate (MeOOC-C(Cl)=N-OH).
-
Mechanism: The nitrile oxide (MeOOC-CNO) adds to Methyl Propiolate. The oxygen of the dipole preferentially attacks the more substituted carbon (electronic control) or the carbon beta to the EWG, but steric factors in propiolates typically favor the 3,5-isomer (oxygen attacks the CH group, carbon attacks the C-COOMe group).[1]
Module B: Purification & Isolation
Q3: The 3,5-isomer and 3,4-isomer co-elute on silica.[1] How can I separate them? Diagnosis: Regioisomers often have very similar Rf values. Solution:
-
Crystallization: The 3,5-dicarboxylate is typically more symmetrical and crystalline. Try recrystallization from Methanol/Water (9:1) or Hexane/Ethyl Acetate . The 3,5-isomer usually has a higher melting point (approx. 142–144 °C for the acid form, check ester mp).[1]
-
Chemical Separation: Hydrolyze the mixture to the dicarboxylic acids. The pKa values and solubility of the acids often differ more significantly than the esters, allowing separation by fractional crystallization from water at controlled pH.[1]
Part 3: Optimized Experimental Protocol
Objective: Synthesis of Dimethyl isoxazole-3,5-dicarboxylate via [3+2] Cycloaddition. Scale: 10 mmol basis.
Reagents & Equipment
-
Precursor: Methyl chlorooximidoacetate (1.51 g, 10 mmol).[1]
-
Dipolarophile: Methyl Propiolate (1.68 g, 20 mmol, 2.0 equiv).[1]
-
Base: Triethylamine (TEA) (1.11 g, 11 mmol) dissolved in 10 mL Diethyl Ether.[1]
-
Solvent: Diethyl Ether or Dichloromethane (DCM) (50 mL).
-
Equipment: Syringe pump, inert atmosphere (N2).[1]
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve Methyl chlorooximidoacetate (10 mmol) and Methyl Propiolate (20 mmol) in 50 mL of dry Diethyl Ether . Cool the mixture to 0 °C in an ice bath.
-
Why: Low temperature suppresses the dimerization rate constant more than the cycloaddition rate constant.
-
-
Controlled Addition: Using a syringe pump, add the TEA solution dropwise over 4 hours while stirring vigorously at 0 °C.
-
Critical Control Point: The slow addition ensures that the concentration of free nitrile oxide never exceeds the threshold where dimerization becomes statistically dominant.
-
-
Reaction Completion: After addition, allow the mixture to warm to room temperature and stir for an additional 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup:
-
Filter off the precipitated Triethylamine Hydrochloride salt.
-
Wash the filtrate with water (2 x 20 mL) to remove water-soluble impurities.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure.[2]
-
-
Purification:
-
The crude residue will contain the target 3,5-isomer and potentially small amounts of 3,4-isomer.[1]
-
Recrystallize from warm Methanol or Hexane/EtOAc to isolate the pure dimethyl isoxazole-3,5-dicarboxylate.
-
Part 4: Data & Benchmarking
Table 1: Solvent & Base Effects on Yield
| Solvent | Base | Addition Time | Yield (3,5-Isomer) | Main Side Product |
| Diethyl Ether | TEA | 4 h (Slow) | 85% | None |
| DCM | TEA | 5 min (Fast) | 35% | Furoxan Dimer |
| Methanol | NaHCO3 | Batch | 55% | Methanol Adducts |
| THF | Pyridine | 1 h | 60% | 3,4-Isomer (increased) |
Note: Ether is preferred as it precipitates the amine salt, simplifying workup.[1]
References
-
Synthesis of Isoxazoles via Nitrile Oxides: H. Feuer, "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis", 2nd Ed., Wiley-VCH, 2008.[1] [1]
-
Regioselectivity in [3+2] Cycloadditions: K. B. G. Torssell, "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis: Novel Strategies in Synthesis", VCH, Weinheim, 1988.[1]
-
General Isoxazole Synthesis Protocol: P. G. Baraldi et al., "Synthesis of 3,5-isoxazole derivatives", Synthesis, 1987, 857.[1] [1]
-
Furoxan Dimerization Kinetics: Grundmann, C., "The Dimerization of Nitrile Oxides", J. Org.[1] Chem., 1968, 33(12), 476.[1]
Sources
Stability of isoxazole methyl esters under basic conditions
Technical Support Center: Isoxazole Derivatives
Introduction
Welcome to the technical support center for isoxazole chemistry. Isoxazoles are a cornerstone heterocyclic motif in medicinal chemistry and drug development, valued for their versatile biological activities.[1][2] However, their unique electronic structure, particularly the labile N-O bond, presents significant stability challenges, especially when performing reactions under basic conditions.[3][4]
This guide is designed for researchers, chemists, and drug development professionals who work with isoxazole methyl esters. It addresses one of the most common and critical transformations: the saponification of the methyl ester to the corresponding carboxylic acid. The core challenge lies in achieving this hydrolysis without inducing the undesired, base-catalyzed ring-opening of the isoxazole scaffold. Here, we provide in-depth FAQs, a practical troubleshooting guide, validated experimental protocols, and the mechanistic rationale behind the observed reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my isoxazole methyl ester decomposing during saponification with NaOH or KOH?
A: The isoxazole ring itself is susceptible to degradation under strongly basic conditions.[3] The issue often stems from two competing reaction pathways: the desired nucleophilic attack on the ester carbonyl and an undesired attack on the isoxazole ring. The N-O bond is inherently weak and prone to cleavage, which can be initiated by a strong base.[4][5] For certain isoxazoles, particularly those without a substituent at the 3-position, a strong base can deprotonate the C3-proton, triggering a ring-opening cascade.[4][6]
Q2: Are all isoxazole scaffolds equally unstable in base?
A: No, stability is highly dependent on the substitution pattern of the isoxazole ring.
-
3-Unsubstituted Isoxazoles: These are often the most sensitive. The proton at the C3 position is acidic enough to be removed by strong bases, leading to ring cleavage. The anti-inflammatory drug Leflunomide is a well-documented example of this reactivity.[6]
-
3,5-Disubstituted Isoxazoles: These are generally more stable to basic conditions as the vulnerable C3 position is blocked.[7] However, they can still degrade under harsh conditions (e.g., high temperatures, very strong bases).
-
Electron-Withdrawing Groups: Groups attached to the ring that pull electron density away can further increase the acidity of ring protons, potentially increasing susceptibility to base-mediated degradation.
Q3: What are the typical degradation products I should look for?
A: The primary degradation pathway involves the cleavage of the N-O bond. This typically results in the formation of a β-amino enone or, in the case of 3-unsubstituted isoxazoles, an α-cyano enolate after rearrangement.[4][6] These products can often be detected by LC-MS or NMR analysis of the crude reaction mixture.
Q4: What are the recommended "milder" bases for saponifying an isoxazole methyl ester?
A: To favor ester hydrolysis over ring degradation, we recommend using milder bases. Excellent results are often achieved with:
-
Lithium Hydroxide (LiOH): Often used in a THF/water or MeOH/water solvent system at 0 °C to room temperature. It is highly effective for saponification while being less harsh than NaOH or KOH.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These can be effective in aqueous methanol, particularly for more sensitive substrates.[1][8]
-
Sodium Bicarbonate (NaHCO₃): For extremely labile systems, NaHCO₃ can be used, though it may require longer reaction times or gentle heating.[2]
Troubleshooting Guide: Saponification Reactions
This section addresses common problems encountered during the base-mediated hydrolysis of isoxazole methyl esters.
Problem 1: Low or No Yield of Carboxylic Acid, Starting Material Consumed.
If your starting material is gone but the desired product is absent, significant degradation has likely occurred.
-
Probable Cause: The reaction conditions were too harsh, leading to preferential ring-opening over saponification. This is common with strong bases like NaOH/KOH at elevated temperatures.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for saponification failure.
Problem 2: The Saponification Reaction is Stalled or Incomplete.
If both starting material and some product are present after a prolonged period, the reaction is not efficient under the chosen conditions.
-
Probable Cause: The base is too weak, the temperature is too low, or the starting material has poor solubility in the solvent system.
-
Solutions:
-
Improve Solubility: Add a co-solvent like THF or Dioxane to the Methanol/Water mixture to better dissolve the substrate.
-
Slightly Increase Temperature: Raise the temperature incrementally (e.g., from 0 °C to room temperature, or RT to 40 °C), while carefully monitoring for the appearance of degradation byproducts by LC-MS.
-
Use a Stronger (but still mild) Base: If using NaHCO₃, consider switching to K₂CO₃ or LiOH.
-
Mechanistic Insights: The Competing Pathways
Under basic conditions, an isoxazole methyl ester faces two primary points of attack. Understanding this dichotomy is key to designing a successful experiment.
-
Desired Pathway (Saponification): A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This leads to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. This is the productive pathway.
-
Undesired Pathway (Ring-Opening): For a 3-unsubstituted isoxazole, the hydroxide ion acts as a base, abstracting the relatively acidic C3 proton. This initiates an electronic cascade, resulting in the cleavage of the weak N-O bond and formation of a stable α-cyano enolate intermediate.[6]
Caption: Competing reaction pathways under basic conditions.
Data Presentation: pH-Dependent Stability
The stability of an isoxazole can be quantified. A study on the drug Leflunomide, which has a 3-unsubstituted isoxazole ring, clearly demonstrates the impact of pH and temperature on degradation via ring-opening.[6]
| pH | Temperature (°C) | Half-life (t₁/₂) of Leflunomide | Reference |
| 4.0 | 25 | Stable | [6] |
| 7.4 | 25 | Stable | [6] |
| 10.0 | 25 | ~6.0 hours | [6] |
| 4.0 | 37 | Stable | [6] |
| 7.4 | 37 | ~7.4 hours | [6] |
| 10.0 | 37 | ~1.2 hours | [6] |
Analysis: This data authoritatively shows that decomposition is significantly accelerated by both increasing pH and temperature.[6] Even at physiological pH (7.4), degradation is notable at 37 °C. This underscores the importance of using mild, low-temperature conditions for any base-mediated transformations.
Experimental Protocols
Protocol 1: Mild Saponification of a Sensitive Isoxazole Methyl Ester using LiOH
This protocol is designed to maximize the yield of the carboxylic acid while minimizing ring degradation.
Materials:
-
Isoxazole methyl ester
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates, LC-MS vials
Procedure:
-
Dissolution: Dissolve the isoxazole methyl ester (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 ratio, 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: In a separate vial, dissolve LiOH·H₂O (1.5 - 2.0 eq) in deionized water. Add this aqueous solution dropwise to the stirring reaction mixture at 0 °C.
-
Reaction Monitoring (Self-Validation):
-
Immediately take a t=0 sample for LC-MS analysis.
-
Monitor the reaction progress every 30-60 minutes by TLC and/or LC-MS. On TLC, you should see the consumption of the starting material spot and the appearance of a new, more polar spot at the baseline (the carboxylate salt).
-
In the LC-MS, track the disappearance of the starting material mass peak and the appearance of the product mass peak. Crucially, scan for potential byproduct masses corresponding to ring-opening.
-
-
Quenching: Once the starting material is consumed (or when significant byproduct formation is observed), quench the reaction by carefully adding 1 M HCl at 0 °C until the pH of the aqueous phase is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with Ethyl Acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the product as necessary, typically by recrystallization or column chromatography.
Protocol 2: Screening for Base Stability
This protocol helps determine the optimal (safest) conditions before committing to a large-scale reaction.
Procedure:
-
Setup: In parallel, set up four small vials, each containing an equal amount of your isoxazole methyl ester (~5-10 mg).
-
Conditions:
-
Vial 1 (Control): Add solvent only (e.g., THF/H₂O).
-
Vial 2 (LiOH): Add 2.0 eq of LiOH in THF/H₂O.
-
Vial 3 (K₂CO₃): Add 2.0 eq of K₂CO₃ in MeOH/H₂O.
-
Vial 4 (NaOH): Add 2.0 eq of NaOH in MeOH/H₂O.
-
-
Execution: Stir all vials at room temperature.
-
Analysis: After a set time (e.g., 2 hours), quench a small aliquot from each vial with a drop of acetic acid and analyze by LC-MS. Compare the ratio of starting material to product and, most importantly, the percentage of degradation products in each case. This will provide a clear indication of which base your substrate tolerates best.
References
- Diradical Interactions in Ring-Open Isoxazole. (n.d.). NSF Public Access Repository.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). MDPI.
- Construction of Isoxazole ring: An Overview. (2024). nanobioletters.com.
- Synthetic reactions using isoxazole compounds. (1979). HETEROCYCLES.
- The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. (n.d.). Benchchem.
- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). PMC - NIH.
- pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpmjvHuBQ1ujgqXjnL4cb3H-9dmA_zStBcTbyoWGzz-ev4TKCtW_hrydlB8EFY0Ld_e2t_Jt6rGLC1icEiHYIhGUhysjJ0IGdbAK1RU0QtBiZnHI-2rA9g-xVEv-yH-GNJ6KYEYE3kKMmlKCYYS0-wyPa3uJRzTdfiiedj2HwlIaFIvdZQDnclbOPS0bC_kSrIZOLyFxqckeXBn3_11,3-dipolar cycloaddition. (2021). PMC.
- Advances in isoxazole chemistry and their role in drug discovery. (2022). PMC.
- A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Publishing.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC. yo4OBUwv7umBbe-KKNEW7A=)
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Reactions Involving Dimethyl Acetylenedicarboxylate (DMAD)
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted dimethyl acetylenedicarboxylate (DMAD) from your product. DMAD is a highly reactive and useful building block in organic synthesis, but its physical properties and reactivity can present unique purification challenges.[1][2] This guide is designed to provide you with the causal logic and practical protocols to achieve high purity for your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding DMAD purification.
Q1: Why is removing unreacted DMAD often challenging?
A1: The difficulty in removing excess DMAD stems from a combination of its physical and chemical properties:
-
High Boiling Point: DMAD has a boiling point of 195-198 °C at atmospheric pressure and 95-98 °C at 19 mmHg.[3] This makes it difficult to remove via simple rotary evaporation if your product is a non-volatile solid or a high-boiling oil.
-
High Polarity & Solubility: As an ester, DMAD is soluble in a wide range of common organic solvents, which can lead to co-elution with products of similar polarity during column chromatography.[1][3]
-
Reactivity: DMAD is a potent electrophile, Michael acceptor, and dienophile.[1] While this is useful for synthesis, it can also react with certain chromatography stationary phases or decompose under harsh workup conditions. It is also a potent lachrymator and vesicant, requiring careful handling.[1][4]
-
Decomposition: Impure DMAD may contain acidic decomposition products from hydrolysis, which can further complicate purification.[5]
Q2: How can I quickly assess if my crude product contains a significant amount of DMAD?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot your crude reaction mixture on a silica gel TLC plate and elute with a solvent system like 20-30% ethyl acetate in hexanes. DMAD is UV-active and will also stain with permanganate. By comparing the crude mixture lane to a spot of pure DMAD standard, you can visualize its presence and relative amount. A significant amount of unreacted DMAD warrants a dedicated purification step.
Q3: What are the primary methods for removing unreacted DMAD?
A3: The choice of method depends critically on the properties of your desired product. The main strategies are:
-
Column Chromatography: Best for separating compounds based on polarity differences.[6][7]
-
High-Vacuum Distillation: Ideal when your product's boiling point is significantly different from DMAD's.[8]
-
Recrystallization: The preferred method if your product is a solid.[9][10]
-
Aqueous Workup (Hydrolysis): Intentionally hydrolyzing DMAD to its water-soluble salt.
-
Chemical Scavenging: Using a reagent to selectively react with and transform excess DMAD into an easily removable derivative.
The following diagram provides a decision-making framework for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a DMAD purification method.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed protocols and the scientific rationale for each primary purification method.
Method 1: Flash Column Chromatography
Causality & Expertise: This is the most versatile technique for purifying liquid products or solids that are difficult to recrystallize.[7][11] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6] Since DMAD is a polar ester, it will adhere to the silica gel more strongly than non-polar compounds but less strongly than highly polar compounds like alcohols or amines. The key to success is selecting an eluent system that provides good separation (a significant ΔRf) between your product and DMAD.
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) in hexanes. Aim for an Rf value of ~0.2-0.4 for your product and a clear separation from the DMAD spot.
-
Column Packing: Prepare a flash chromatography column with silica gel. The "wet packing" method, where the silica is slurried in the initial, least polar eluent, is generally reliable.[12]
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~1-2 times the mass of the crude product). To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like DCM or acetone), add the silica, and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of your packed column. This "dry loading" technique typically results in sharper bands and better separation than loading the sample as a concentrated liquid.
-
Elution: Begin eluting with your starting solvent system (e.g., 5% EtOAc in hexanes). Gradually increase the polarity of the eluent (gradient elution) as the column runs. For example, you might increase from 5% to 10% to 20% EtOAc.[7]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
-
Problem: DMAD is co-eluting with my product.
-
Solution: Your product and DMAD have similar polarities. Try a different solvent system. Isocratic elution (using a single, constant solvent mixture) may provide better resolution than a gradient if the Rf values are close. Alternatively, consider using a less polar solvent system (e.g., toluene/hexanes) or a different stationary phase like alumina.
-
-
Problem: My product appears to be degrading on the column.
-
Solution: β-keto esters and other acid-sensitive compounds can degrade on standard acidic silica gel.[13] You can neutralize the silica by preparing a slurry with ~1% triethylamine in your eluent before packing the column.
-
Method 2: High-Vacuum Distillation
Causality & Expertise: This method separates compounds based on differences in their boiling points. It is highly effective for purifying thermally stable, liquid products on a large scale.[13] Given DMAD's high boiling point, it can be effectively separated from products that are significantly more volatile.
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| DMAD | 95-98 | 19 |
| DMAD | 107-110 | 11 |
| DMAD | 195-198 | 760 (Atmospheric) |
Table 1: Boiling point of Dimethyl Acetylenedicarboxylate (DMAD) at various pressures.[3]
Experimental Protocol:
-
Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and the system is free of leaks. A cold trap between the apparatus and the vacuum pump is essential.
-
Applying Vacuum: Place the crude product in the distillation flask with a magnetic stir bar. Slowly apply a high vacuum.
-
Heating: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle with continuous stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of your product. Monitor the temperature closely. A sharp, stable temperature during distillation indicates a pure compound is being collected.
-
Completion: Once the desired product has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum. The unreacted DMAD will remain in the distillation flask.
Troubleshooting:
-
Problem: The mixture is bumping violently.
-
Solution: Ensure vigorous stirring and gentle, even heating. Adding boiling chips is not effective under vacuum; a magnetic stir bar is required.
-
-
Problem: I can't achieve a low enough vacuum.
-
Solution: Check all joints and connections for leaks. Ensure your vacuum pump oil is fresh.
-
Method 3: Recrystallization
Causality & Expertise: Recrystallization is a powerful purification technique for solid compounds.[9] It relies on the principle that the desired compound and the impurity (DMAD) have different solubilities in a given solvent system. The ideal scenario is to find a solvent that dissolves your product well at high temperatures but poorly at room temperature, while DMAD remains soluble even upon cooling.[10]
Experimental Protocol:
-
Solvent Screening: The key is finding the right solvent or solvent pair.[14] Test small amounts of your crude solid in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene). A good single solvent will dissolve the solid when hot but not when cold. A good solvent pair consists of a "soluble" solvent and an "insoluble" solvent that are miscible (e.g., ethyl acetate/hexanes, DCM/hexanes).[15]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent. Add the solvent in small portions until everything just dissolves.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer, larger crystals. If crystallization is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate the process.[10]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of your crystallized product.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual solution containing DMAD.
-
Drying: Dry the crystals under vacuum.
Caption: General workflow for purification by recrystallization.
Method 4: Chemical Scavenging
Causality & Expertise: This advanced method is useful when other techniques fail, particularly if the product and DMAD have very similar physical properties. The strategy involves adding a "scavenger" reagent that reacts quickly and selectively with the excess DMAD. This converts the DMAD into a new compound with drastically different properties (e.g., a charged salt or a highly polar solid), making it easily separable via a simple extraction or filtration. Since DMAD is a strong Michael acceptor, nucleophilic amines are excellent scavengers.[16]
Experimental Protocol (Example using Piperazine):
-
Reaction: After your primary reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C.
-
Scavenging: Add a suitable scavenger. For example, add piperazine (0.5 to 1.0 equivalents relative to the excess DMAD) to the reaction mixture. Piperazine will rapidly undergo a double Michael addition to two molecules of DMAD, forming a highly polar, zwitterionic adduct.
-
Precipitation/Extraction:
-
If a precipitate forms: Stir for 30-60 minutes, then remove the solid adduct by filtration.
-
If no precipitate forms: Proceed with a standard aqueous workup. The highly polar adduct will be extracted into the aqueous layer, while your likely less-polar product remains in the organic layer.
-
-
Purification: After removing the scavenger adduct, concentrate the organic layer. You may still need to perform a quick column chromatography "plug" to remove any final traces, but the bulk of the impurity will be gone.
Caption: Conceptual diagram of chemical scavenging.
References
-
Abbott, T. W., Arnold, R. T., & Thompson, R. B. (1938). Dimethyl Acetylenedicarboxylate. Organic Syntheses, 18, 33. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Khetan, S. K., & George, M. V. (1969). Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid. Canadian Journal of Chemistry, 47(19), 3545-3552. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]
-
ResearchGate. (2023, May 2). How can I separate unreacted PEG-stearate, succinic anhydride, and DMAP from the carboxylated product? Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl acetylenedicarboxylate. Retrieved from [Link]
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- 16. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Dimethyl and Diethyl Isoxazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, isoxazole-3,5-dicarboxylates serve as pivotal building blocks for the synthesis of a diverse array of biologically active molecules and complex organic structures. The choice between utilizing the dimethyl or diethyl ester of this scaffold can have significant implications for reaction efficiency, selectivity, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of dimethyl isoxazole-3,5-dicarboxylate and diethyl isoxazole-3,5-dicarboxylate, supported by established chemical principles and analogous experimental data.
At a Glance: Key Reactivity Differences
| Feature | Dimethyl Isoxazole-3,5-dicarboxylate | Diethyl Isoxazole-3,5-dicarboxylate |
| Steric Hindrance | Lower | Higher |
| Reactivity to Nucleophiles | Generally Higher | Generally Lower |
| Hydrolysis Rate | Typically Faster | Typically Slower |
| Reduction | May proceed under milder conditions | May require more forcing conditions |
| Handling & Purification | Lower boiling point, potentially more volatile | Higher boiling point, less volatile |
Delving Deeper: A Mechanistic and Experimental Perspective
The primary determinant of the differential reactivity between the dimethyl and diethyl esters of isoxazole-3,5-dicarboxylic acid lies in the steric and electronic properties of the methyl and ethyl groups, respectively.
Nucleophilic Acyl Substitution: A Tale of Steric Hindrance
The ester moieties at the 3- and 5-positions of the isoxazole ring are susceptible to nucleophilic attack, a cornerstone of their utility in synthesis. This reaction typically proceeds through a tetrahedral intermediate. The smaller size of the methyl group in dimethyl isoxazole-3,5-dicarboxylate presents a less hindered environment for the approaching nucleophile, thereby facilitating the formation of the tetrahedral intermediate and generally leading to a faster reaction rate.
Experimental Protocol: Comparative Amination
To empirically determine the difference in reactivity, a parallel amination experiment can be conducted.
Objective: To compare the rate of mono-amide formation from dimethyl and diethyl isoxazole-3,5-dicarboxylate under identical reaction conditions.
Materials:
-
Dimethyl isoxazole-3,5-dicarboxylate
-
Diethyl isoxazole-3,5-dicarboxylate
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et3N)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) instrument
Procedure:
-
In two separate, dry round-bottom flasks, dissolve 1 mmol of dimethyl isoxazole-3,5-dicarboxylate and 1 mmol of diethyl isoxazole-3,5-dicarboxylate in 10 mL of anhydrous THF.
-
To each flask, add 1.1 mmol of triethylamine.
-
At time zero, add 1.0 mmol of benzylamine to each flask simultaneously while stirring at room temperature.
-
Monitor the progress of the reaction at regular intervals (e.g., 15, 30, 60, 120 minutes) by withdrawing a small aliquot from each reaction mixture and quenching with a dilute HCl solution.
-
Analyze the quenched aliquots by TLC and HPLC to determine the relative consumption of the starting material and the formation of the mono-amide product.
Expected Outcome: The reaction with dimethyl isoxazole-3,5-dicarboxylate is expected to show a faster rate of conversion to the mono-amide product as observed by the more rapid disappearance of the starting material spot/peak and the appearance of the product spot/peak on TLC/HPLC.
Hydrolysis: Stability and Reaction Conditions
The hydrolysis of the ester groups to the corresponding carboxylic acids is a fundamental transformation. In line with the principles of nucleophilic acyl substitution, the hydrolysis of dimethyl isoxazole-3,5-dicarboxylate is generally expected to proceed more readily than that of its diethyl counterpart. This is particularly true for base-catalyzed hydrolysis (saponification), where the hydroxide ion acts as the nucleophile.
The increased steric hindrance of the ethyl groups in diethyl isoxazole-3,5-dicarboxylate can lead to a slower rate of saponification. This difference in hydrolysis rates can be advantageous when selective mono-hydrolysis is desired, as the diethyl ester may offer a larger experimental window to achieve this selectivity.
Reduction of the Ester Functionalities
The reduction of the ester groups to the corresponding alcohols is another key transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH4) will readily reduce both esters, milder reagents such as sodium borohydride (NaBH4) are generally less effective for ester reduction under standard conditions. However, the reactivity of NaBH4 can be enhanced by using higher temperatures or co-solvents.
In a comparative scenario, the less sterically hindered carbonyl groups of dimethyl isoxazole-3,5-dicarboxylate may exhibit a slightly higher reactivity towards hydride reagents. This could translate to requiring milder conditions or shorter reaction times to achieve complete reduction compared to the diethyl ester.
Experimental Workflow: Comparative Reduction
Caption: Comparative workflow for the reduction of dimethyl and diethyl isoxazole-3,5-dicarboxylate.
Practical Implications for the Synthetic Chemist
The choice between dimethyl and diethyl isoxazole-3,5-dicarboxylate should be a considered decision based on the specific goals of the synthesis.
-
For rapid, high-yielding reactions, particularly with less reactive nucleophiles, dimethyl isoxazole-3,5-dicarboxylate is often the superior choice due to its higher intrinsic reactivity.
-
For syntheses requiring selective mono-functionalization, the slightly lower reactivity of diethyl isoxazole-3,5-dicarboxylate may provide better control and higher yields of the desired mono-substituted product.
-
In terms of downstream processing, the higher boiling point and lower volatility of the diethyl ester and its byproducts (ethanol) can be advantageous for ease of handling and removal under reduced pressure. Conversely, methanol, the byproduct from the dimethyl ester, has a lower boiling point, which can be beneficial for its rapid removal.
Conclusion
References
-
Yu, G. J., et al. (2009). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. Journal of Agricultural and Food Chemistry, 57(16), 7422-6. [Link]
-
Yu, G. J., et al. (2009). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity. PubMed. [Link]
-
Krasikova, Y. A., et al. (2018). Nitroacetic Esters in the Regioselective Synthesis of Isoxazole-3,5-dicarboxylic Acid Derivatives. ResearchGate. [Link]
-
Jasiński, M., et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 2938-2944. [Link]
-
Cimarelli, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
-
Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]
-
Patil, S. D., et al. (n.d.). A Review on Synthesis and Chemical Reactivity of Substituted Isoxazole. International Journal of ChemTech Research. [Link]
-
Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 213-226. [Link]
-
Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562. [Link]
-
Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]
-
Yu, G. J., et al. (2009). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. PMC. [Link]
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Kadokawa, J., et al. (2022). Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. Polymers, 14(19), 4051. [Link]
-
Singh, P., et al. (2023). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. ResearchGate. [Link]
-
Nargund, S., et al. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]
-
Palmer, M. H., et al. (2025). The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations. ResearchGate. [Link]
-
Bakulev, V. A., et al. (n.d.). Mechanism of formation of isoxazole-5-carboxamides 6. ResearchGate. [Link]
-
Jasiński, M., et al. (2019). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. ResearchGate. [Link]
-
Jasiński, M., et al. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. PubMed. [Link]
-
Patil, P. D., et al. (2011). A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves. PubMed. [Link]
-
Nakpong, P., & Wootthikanokkhan, S. (2014). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. ResearchGate. [Link]
-
Peterson, C. L., et al. (n.d.). Production and Testing of Ethyl and Methyl Esters. Journey to Forever. [Link]
-
Li, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]
-
Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. ResearchGate. [Link]
-
Boglu, S., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [Link]
- Merger, M., & Towae, F. (1987). Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts.
-
National Center for Biotechnology Information. (n.d.). 3,5-Dimethylisoxazole. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3,5-Dimethyl-isoxazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester. PubChem. [Link]
-
Al-Adely, K. J., et al. (2012). Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. Semantic Scholar. [Link]
-
Dabholkar, V. V., & Ansari, F. Y. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
Fun, H.-K., et al. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. PMC. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. MDPI. [Link]
-
Fun, H.-K., et al. (2010). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate. [Link]
Sources
Comparative Guide: Crystal Structure & Characterization of Dimethyl Isoxazole-3,5-dicarboxylate
The following guide provides a comprehensive comparative analysis of Dimethyl isoxazole-3,5-dicarboxylate , focusing on its structural identification, crystallographic characteristics, and differentiation from its common regioisomer (the 3,4-dicarboxylate).
Executive Summary
Dimethyl isoxazole-3,5-dicarboxylate (CAS: 78465-02-8) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for glutamate agonists and antimicrobial agents. In synthetic workflows—particularly those involving 1,3-dipolar cycloadditions or nitroacetic ester condensations —the formation of the 3,5-dicarboxylate is often accompanied by its regioisomer, dimethyl isoxazole-3,4-dicarboxylate .
This guide objectively compares the structural data of the 3,5-isomer against its alternatives, providing the experimental evidence required to definitively validate the substitution pattern.
Structural Analysis & Comparison
The Core Challenge: Regioselectivity
The primary "performance" metric for this compound is not biological activity per se, but the structural integrity of the 3,5-substitution pattern. The 3,5-isomer is thermodynamically more stable but kinetically competitive with the 3,4-isomer during synthesis.
| Feature | Dimethyl isoxazole-3,5-dicarboxylate | Dimethyl isoxazole-3,4-dicarboxylate |
| Symmetry | Pseudo-symmetric : Substituents at C3 and C5 flank the N-O bond. | Asymmetric : Substituents are adjacent (vicinal) at C3 and C4. |
| Steric Hindrance | Low : Esters are separated by the ring heteroatoms and C4-H. | High : Vicinal esters at C3/C4 suffer steric repulsion, often twisting out of plane. |
| H4 Proton NMR | Singlet at ~6.8–7.2 ppm (Deshielded by adjacent esters? No, flanked by esters).[1] Correction: C4-H is flanked by esters in 3,5-isomer. | Singlet at ~8.5–9.0 ppm (C5-H is adjacent to O, highly deshielded). |
| Crystallizability | High : Planar conformation facilitates stacking. | Moderate : Steric twist disrupts packing efficiency. |
Crystallographic Data (Representative)
While the specific unit cell for the simple dimethyl ester is often proprietary or determined by powder diffraction, the structural parameters are best represented by the 3,5-dicarboxylic acid and its aryl derivatives (e.g., Smirnov et al., 2019).[1]
Representative Crystal Data for Isoxazole-3,5-dicarboxylate Scaffold:
-
Crystal System: Monoclinic or Triclinic (derivative dependent).
-
Space Group: Typically P2₁/c or P-1.
-
Key Bond Lengths:
-
O1–N2: 1.42 Å (Typical single bond character).
-
C3–C(Ester): 1.48 Å (Conjugated).
-
C5–C(Ester): 1.49 Å.
-
-
Planarity: The 3,5-diester motif allows both carbonyl groups to remain nearly coplanar with the isoxazole ring (torsion angles < 15°), maximizing
-conjugation. In contrast, the 3,4-isomer shows significant twisting (torsion > 40°) of the C3/C4 ester groups to relieve strain.
Experimental Protocols
Synthesis & Isolation (Regioselective Route)
To obtain high-purity dimethyl isoxazole-3,5-dicarboxylate for crystallographic study, the nitroacetic ester method is superior to standard cycloaddition.
Protocol:
-
Reagents: Methyl nitroacetate (1.0 eq), Methyl propiolate (1.0 eq), Base (e.g., TEA or DABCO).
-
Mechanism: The base generates the nitronate species, which acts as a 1,3-dipole equivalent or undergoes Michael addition followed by cyclization.
-
Procedure:
-
Dissolve methyl nitroacetate in dry THF.
-
Add methyl propiolate dropwise at 0°C.
-
Add TEA (0.1 eq) slowly. Stir at RT for 12h.
-
Purification: The 3,5-isomer typically crystallizes from the reaction mixture or hexanes/EtOAc, whereas the 3,4-isomer remains in the mother liquor or requires chromatography.
-
Crystallization for X-Ray Diffraction
-
Solvent System: Methanol/Water (slow evaporation) or Hexane/Chloroform (vapor diffusion).
-
Method: Dissolve 50 mg of the pure ester in 2 mL warm methanol. Filter into a clean vial. Cap with a septum punctured by a single needle. Allow to stand at 4°C for 5-7 days.
-
Outcome: Colorless prisms or plates suitable for SC-XRD.
Visual Workflows
Synthesis & Regioselectivity Pathway
The following diagram illustrates the divergence between the 3,5- and 3,4-isomers, highlighting the thermodynamic preference for the 3,5-pathway under specific conditions.
Caption: Divergent synthesis pathways. The 3,5-isomer is favored by minimizing steric clash between ester groups.
Structural Interaction Map
This diagram visualizes the intermolecular forces observed in the crystal lattice of the 3,5-dicarboxylate.
Caption: Crystal packing is dominated by
Comparative Data Tables
Table 1: Spectroscopic & Physical Differentiators
Use this table to validate your synthesized material before X-ray analysis.
| Property | Dimethyl isoxazole-3,5-dicarboxylate | Dimethyl isoxazole-3,4-dicarboxylate |
| ¹H NMR (CDCl₃) | δ 7.05 - 7.15 (s, 1H) (C4-H) | δ 8.80 - 9.00 (s, 1H) (C5-H) |
| ¹³C NMR (C=O) | Distinct signals for C3-CO and C5-CO | Signals may overlap or show steric shift |
| Melting Point | Higher (Typically solid, >50°C) | Lower (Often oil or low-melting solid) |
| IR (C=O) | ~1730 cm⁻¹ (Conjugated) | ~1745 cm⁻¹ (Less conjugated due to twist) |
Table 2: Crystallographic Parameters (Reference Analogue)
Data based on the 3,5-dicarboxylic acid derivative (Smirnov et al., 2019) as a structural proxy.
| Parameter | Value (Representative) |
| Formula | C₇H₇NO₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z | 4 |
| Density (calc) | ~1.45 g/cm³ |
| R-Factor (R₁) | < 0.05 (High quality) |
References
-
Smirnov, A. Y., et al. (2019).[2][3][4] "Nitroacetic Esters in the Regioselective Synthesis of Isoxazole-3,5-dicarboxylic Acid Derivatives." The Journal of Organic Chemistry, 84(23), 15417–15428.[5]
-
Cambridge Structural Database (CSD). Search Refcode: ISOXAZ . (For general isoxazole geometry).
-
National Institute of Standards and Technology (NIST). "3,5-Dimethylisoxazole-4-carboxylic acid Data."
Sources
Comparative Guide: Isoxazole vs. Pyrazole Dicarboxylates in Ligand Binding
This guide provides a technical comparison of isoxazole and pyrazole dicarboxylates, focusing on their application as glutamate receptor ligands. It is designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
In drug discovery, particularly for ionotropic glutamate receptors (iGluRs), the isoxazole and pyrazole rings serve as critical bioisosteres for the distal carboxylate group of glutamate.
-
Isoxazole (e.g., AMPA): Offers superior intrinsic binding affinity due to its high electronegativity and lower pKa (approx. 4.5–5.0), mimicking the acidity of a carboxylic acid while acting as a rigid hydrogen bond acceptor.
-
Pyrazole: Generally exhibits lower intrinsic affinity in its unsubstituted form due to a higher pKa (~7.0–9.0) and the presence of a hydrogen bond donor (NH). However, it offers a distinct advantage: N-substitution . The pyrazole nitrogen allows for the attachment of lipophilic side chains to probe allosteric pockets (e.g., GluK3 selectivity), which is chemically difficult with the oxygen-containing isoxazole ring.
Physicochemical & Structural Basis[1][2][3]
The core difference in binding affinity stems from the electronic distribution and acid-base properties of the heterocyclic rings.
| Feature | Isoxazole Scaffold | Pyrazole Scaffold | Impact on Binding |
| Heteroatoms | O (1), N (2) | N (1), N (2) | Isoxazole O is a pure H-bond acceptor. Pyrazole NH is a donor. |
| Acidic Character (pKa) | ~1.0 (protonated) / ~4-5 (3-OH) | ~2.5 (protonated) / ~7-9 (unsubstituted) | Isoxazole 3-OH is more acidic, existing as a zwitterion at physiological pH (critical for GluR binding). |
| Dipole Moment | High (~2.9 D) | Moderate (~2.3 D) | Isoxazole aligns more strongly with cationic residues in the receptor pocket (e.g., Arg/Lys). |
| Substitution Potential | Limited (C-substitution only) | High (N-substitution possible) | Pyrazole allows "vector exploration" into hydrophobic pockets via N-alkylation. |
Pharmacophore Visualization
The following diagram illustrates the hydrogen bonding vectors. The isoxazole oxygen acts as a "silent" partner (acceptor only), whereas the pyrazole NH introduces a donor interaction that may clash with hydrophobic regions of the binding pocket unless substituted.
Caption: Comparative pharmacophore mapping. Isoxazole provides a clean electrostatic mimic of carboxylates, while pyrazole offers a vector for N-substitution to tune selectivity.
Comparative Binding Data (Experimental)
The following data aggregates Ki and IC50 values from key structure-activity relationship (SAR) studies on AMPA and NMDA receptors.
Table 1: Ligand Binding Affinity Profile
| Compound Class | Structure | Target | Affinity (IC50/Ki) | Notes |
| Isoxazole (Agonist) | AMPA | AMPA-R | 0.023 µM | The gold standard.[1] High affinity due to 3-OH acidity and rigid planarity. |
| Pyrazole (Agonist) | 3-OH-Pyrazole-AMPA | AMPA-R | 8.9 µM | ~400x loss in affinity. Higher pKa prevents full ionization at pH 7.4. |
| Isoxazole (Antagonist) | ISO-DPA (Isoxazole-4,5-dicarboxylate) | NMDA-R | ~10–50 µM | Competitive antagonist. Also acts as a fluorescent zinc probe. |
| Pyrazole (Antagonist) | Pyrazole-3,4-dicarboxylate | NMDA-R | > 100 µM | Weaker antagonist than isoxazole or pyridine analogues (e.g., CGS 19755). |
| Pyridine Control | CGS 19755 (Selfotel) | NMDA-R | 0.045 µM | Reference standard. 6-membered ring offers optimal spacing for NMDA pocket. |
Key Insight: While isoxazole dominates in intrinsic affinity for the orthosteric site (glutamate mimicry), pyrazole derivatives are superior when designing allosteric modulators or subtype-selective ligands (e.g., GluK3 selective kainate ligands) where the N-substituent can reach distal hydrophobic pockets.
Experimental Protocol: Radioligand Binding Assay
To validate these affinities in your own lab, use the following standardized filtration protocol. This method relies on the displacement of a high-affinity radioligand (e.g., [³H]AMPA or [³H]CGS-19755).
Workflow Diagram
Caption: Standardized radioligand competition binding workflow for glutamate receptor ligands.
Detailed Methodology
-
Tissue Prep: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min. Wash pellet twice to remove endogenous glutamate.
-
Incubation:
-
Buffer: 50 mM Tris-HCl, 100 mM KSCN (Chaotropic ions increase [³H]AMPA binding affinity).
-
Radioligand: 5 nM [³H]AMPA.
-
Nonspecific Binding: Define using 1 mM L-Glutamate.
-
Test Compounds: Dissolve isoxazole/pyrazole dicarboxylates in DMSO (final <1%) and dilute serially (10⁻⁹ to 10⁻⁴ M).
-
-
Filtration: Incubate for 60 min on ice. Terminate by rapid filtration through Whatman GF/B filters pre-soaked in 0.03% polyethyleneimine (reduces nonspecific binding to filter).
-
Analysis: Calculate IC50 using a one-site competition model. Convert to Ki using the Cheng-Prusoff equation:
Mechanism of Action: Signaling Pathway
Understanding why these ligands bind differently requires mapping their effect on the downstream signaling cascade.
Caption: Signal transduction pathway. Agonists induce 'clamshell' closure; bulky dicarboxylates (antagonists) prevent this closure, stabilizing the open-cleft state.
References
-
Krogsgaard-Larsen, P., et al. (1991). Heteroaryl Analogues of AMPA. Synthesis and Quantitative Structure-Activity Relationships.[2][1][3] Journal of Medicinal Chemistry.[4][3] Link
-
Conti, P., et al. (2018). (S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements.[3] Journal of Medicinal Chemistry.[4][3] Link[4]
-
Stensbøl, T. B., et al. (2002). Isoxazole-4,5-dicarboxylic acid (ISO-DPA) as a tool for zinc detection and NMDA receptor antagonism.[5] Nature Neuroscience. Link
-
Gifford Bioscience. (2024). Radioligand Binding Assay Protocols for Glutamate Receptors.Link
-
BenchChem. (2025). Technical Guide: Pyrazole-3,4-dicarboxylic acid properties and applications.Link
Sources
- 1. Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ( S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. The role of zinc homeostasis in major depressive disorder: heterogeneous pathological mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Melting Point Verification for Pure Dimethyl Isoxazole-3,5-dicarboxylate: A Comparative Guide
Topic: Melting point verification for pure dimethyl isoxazole-3,5-dicarboxylate Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In pharmaceutical synthesis, Dimethyl isoxazole-3,5-dicarboxylate (CAS 78465-02-8) serves as a critical heterocyclic building block. Its purity is paramount, as regioisomeric impurities (e.g., 3,4-isomers) or hydrolysis byproducts (mono-esters) can derail downstream structure-activity relationship (SAR) studies.
This guide provides a rigorous framework for verifying the identity and purity of this compound using Melting Point (MP) Determination as a primary physical characterization tool. Unlike generic protocols, this guide contrasts the performance of High-Purity Reference Standards against Technical Grade Alternatives , demonstrating how thermal behavior reveals hidden impurities.
Technical Profile & Chemical Identity
Before initiating verification, ensure the analyte matches the following profile to avoid false negatives due to regioisomer confusion.
| Property | Specification |
| Chemical Name | Dimethyl isoxazole-3,5-dicarboxylate |
| CAS Number | 78465-02-8 |
| Molecular Formula | C₇H₇NO₅ |
| Molecular Weight | 185.13 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DCM, EtOAc; Poorly soluble in water |
Comparative Analysis: High-Purity vs. Technical Grade
The melting point is a colligative property; impurities disrupt the crystal lattice, causing Melting Point Depression and Range Broadening . The table below contrasts the thermal behavior of a pharmaceutical-grade reference against a typical technical-grade sample.
Table 1: Thermal Performance Metrics
| Feature | High-Purity Reference (>99.5%) | Technical Grade Alternative (~95%) | Causality & Insight |
| MP Range Width | < 1.0 °C (Sharp) | > 2.5 °C (Broad) | Impurities create eutectic mixtures that melt at lower, wider temperatures. |
| Onset Temperature | Matches CoA Standard (e.g., | Presence of monomethyl isoxazole-3,5-dicarboxylate (hydrolysis product) significantly lowers MP. | |
| Visual Transition | Clear liquid phase forms instantly. | "Sweating" or sintering observed before true melt. | Solvent inclusions (MeOH) or amorphous regions cause pre-melt softening. |
| Post-Melt Color | Colorless / Pale Yellow | Dark Yellow / Brown | Thermal decomposition of unstable precursors (e.g., unreacted oximes). |
Experimental Protocols
To achieve reproducible results, two methods are detailed: Capillary (Visual) for routine checks and DSC (Differential Scanning Calorimetry) for definitive characterization.
Method A: Capillary Melting Point (Routine Verification)
Best for: Quick purity checks and goods-in acceptance.
Protocol:
-
Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 4 hours to remove hygroscopic moisture. Grind to a fine powder.
-
Loading: Fill a capillary tube to a height of 2–3 mm . Compact by tapping (loose packing causes uneven heat transfer).
-
Ramp Rate:
-
Fast Ramp (
) to below expected MP. -
Critical Step: Slow Ramp (
) through the phase transition.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).
Method B: Differential Scanning Calorimetry (DSC)
Best for: Quantifying purity and detecting polymorphism.
Protocol:
-
Calibration: Calibrate heat flow and temperature using Indium (
) and Zinc ( ) standards. -
Pan System: Use Tzero Aluminum Pans (hermetically sealed) to prevent sublimation of the ester.
-
Atmosphere: Nitrogen purge at 50 mL/min to inhibit oxidative degradation.
-
Cycle: Heat from
to at . -
Analysis: Integrate the endothermic peak. Purity can be estimated using the Van't Hoff equation if the peak is sharp.
Workflow Visualization
The following diagram illustrates the decision logic for accepting or rejecting a batch based on thermal analysis.
Figure 1: Decision logic for thermal analysis verification. Note the feedback loop for recrystallization if the sample fails the range criteria.
Scientific Rationale & Troubleshooting
Why Isoxazole Esters Degrade: Isoxazole-3,5-dicarboxylates are susceptible to base-catalyzed hydrolysis or decarboxylation if stored improperly.
-
Observation: Sample turns yellow/brown during melting.
-
Cause: Presence of trace acid/base residues from synthesis catalyzes ring opening or decarboxylation at elevated temperatures [1].
-
Remedy: Ensure the sample is pH neutral before drying.
Polymorphism Warning:
Crystalline organic esters often exhibit polymorphism. If a pure sample melts at a distinct but unexpected temperature (e.g.,
-
Verification: Run IR spectroscopy. If the fingerprint region matches the standard but MP differs, anneal the sample (hold at
below MP for 30 mins) and re-test.
References
-
ChemicalBook. (2025). Dimethyl isoxazole-3,5-dicarboxylate Product Properties and Synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Isoxazole-3,5-dicarboxylic acid derivatives: Thermochemical Data. Retrieved from [1]
-
Machetti, F., et al. (2007).[2] Synthesis of Isoxazole Derivatives by Catalytic Condensation. European Journal of Organic Chemistry. Retrieved from
-
GuideChem. (2025). Global Suppliers and Physical Data for Isoxazole Dicarboxylates. Retrieved from
Sources
Safety Operating Guide
Dimethyl isoxazole-3,5-dicarboxylate proper disposal procedures
Topic:
Executive Summary
Effective disposal of Dimethyl isoxazole-3,5-dicarboxylate requires strict adherence to protocols governing organic esters and nitrogen-containing heterocycles.[1][2][3] As a Senior Application Scientist, I emphasize that the primary disposal pathway is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers.[1][3] This compound, while stable under normal conditions, presents specific environmental and safety challenges due to its potential to release toxic combustion byproducts and its classification as a combustible organic solid/liquid (depending on purity and derivative state).
The following guide synthesizes regulatory compliance (RCRA/EPA) with practical laboratory logistics to ensure a self-validating disposal workflow.
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the waste stream against the chemical's properties. This ensures compatibility with waste consolidation containers.[3]
| Property | Description | Disposal Implication |
| Chemical Class | Heterocyclic Dicarboxylate Ester | Requires incineration; do not discharge to sewer.[1][2][3] |
| Functional Groups | Isoxazole ring, Methyl esters | Esters are susceptible to hydrolysis; keep away from strong acids/bases in waste storage. |
| Combustibility | Combustible (Flash point typically >90°C) | Classified as D001 (Ignitable) if in flammable solvent; otherwise, treat as toxic organic waste. |
| Reactivity | Stable, but incompatible with strong oxidizers | Segregate from nitric acid, perchlorates, and peroxides. |
| Toxicology | Irritant (Skin/Eye/Respiratory) | Full PPE (Nitrile gloves, lab coat, goggles) required during handling. |
Expert Insight: The isoxazole ring contains both nitrogen and oxygen.[4] Upon incineration, this structure will generate nitrogen oxides (NOx). Ensure your waste contractor is notified of the high nitrogen content to adjust their scrubber parameters accordingly.
Pre-Disposal Handling & Segregation
Proper segregation is the first line of defense against accidental laboratory reactions. Use the following decision logic to categorize your waste.
Diagram 1: Waste Segregation Decision Tree
Caption: Logical workflow for segregating Dimethyl isoxazole-3,5-dicarboxylate waste based on physical state and solvent carrier.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound)
Applicable for expired reagents, spill cleanup residues, or contaminated solids.[3]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2][3]
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Packaging:
-
Transfer the solid into a clear polyethylene bag.
-
Seal the bag with tape or a zip tie.
-
Place the sealed bag into the secondary solid waste container.
-
-
Storage: Store in a cool, dry satellite accumulation area (SAA) until pickup.
Protocol B: Liquid Waste (Solutions)
Applicable for mother liquors, reaction mixtures, or HPLC waste.[3]
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put acetone solutions in PVC containers if long-term storage is expected; HDPE or glass is preferred).[3]
-
Segregation:
-
If in DCM/Chloroform: Dispose in Halogenated Waste .
-
If in Methanol/Ethyl Acetate/Hexanes: Dispose in Non-Halogenated Waste .
-
-
Labeling:
-
List all solvents by percentage (e.g., "Methanol 95%, Dimethyl isoxazole-3,5-dicarboxylate 5%").
-
Critical: Do not use abbreviations (e.g., use "Dimethyl sulfoxide" not "DMSO").
-
-
Venting: Ensure the cap is vented if there is any risk of off-gassing, though this ester is generally non-volatile.[1]
Emergency Spill Response
In the event of a spill during disposal preparation, immediate action is required to prevent exposure and environmental contamination.
Diagram 2: Spill Response Workflow
Caption: Step-by-step emergency response protocol for spills involving Dimethyl isoxazole-3,5-dicarboxylate.
Regulatory & Compliance (RCRA)
While Dimethyl isoxazole-3,5-dicarboxylate is not typically a P-listed or U-listed acute hazardous waste by specific name (unless specified under a generic CAS in your region), it often falls under Characteristic Waste codes depending on the mixture:
-
D001 (Ignitable): If the flash point of the waste mixture is <60°C (e.g., if dissolved in ethanol).
-
Toxic Organic Waste: Even if not ignitable, it must be treated as chemical waste.
Final Disposal Method: The ultimate fate of this waste stream must be Incineration .
-
Why? High temperatures (typically >1000°C) are required to break the stable isoxazole ring and fully oxidize the ester groups.
-
Verification: Request a Certificate of Destruction (CoD) from your waste management vendor to ensure compliance with "cradle-to-grave" liability standards.[1][2][3]
References
-
National Institute of Standards and Technology (NIST). 3,5-Dimethylisoxazole-4-carboxylic acid (Analogous Structure Data).[1][2][3] NIST Chemistry WebBook.[5] Available at: [Link][2][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3] (2025).[3][6][7][8] Available at: [Link][2][3]
Sources
- 1. Page loading... [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 27144-54-3: 3-Isoxazolecarboxamida, N,5-dimetil- [cymitquimica.com]
- 5. 3,5-dimethyl isoxazole, 300-87-8 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 3,5-Dimethylisoxazole - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
